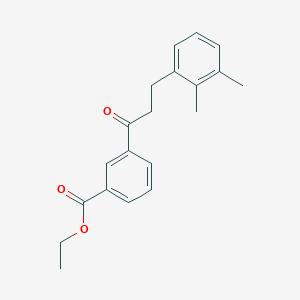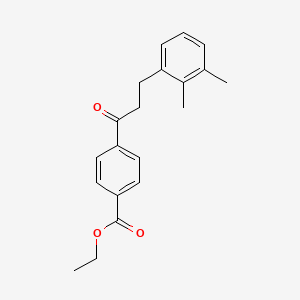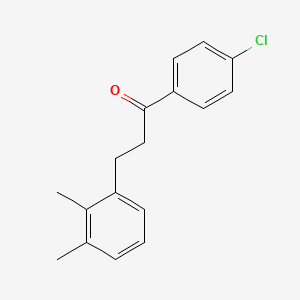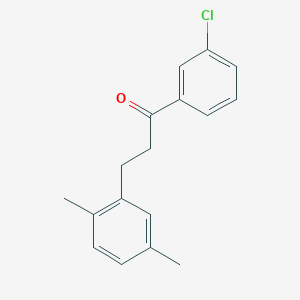
1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of chlorophenyl-containing alcohols with sulfuric acid to obtain diastereoisomers of chlorinated tetralin derivatives . Another approach includes the synthesis of chlorophenyl-substituted bicyclic compounds characterized by NMR and HRMS spectroscopy, with their molecular configuration confirmed by X-ray crystallography . These methods could potentially be adapted for the synthesis of "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" by considering the functional groups and the desired molecular scaffold.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms and the presence of intermolecular hydrogen bonds . For instance, the crystal structure of a related compound shows a chlorophenyl ring inclined to another ring system, and the presence of hydrogen bonds forming dimers . These findings suggest that "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" may also exhibit specific conformational characteristics and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of chloro and dimethoxyphenyl groups has been explored in various contexts. For example, the reaction of chlorophenyl-containing alcohols with sulfuric acid leads to the formation of tetralin derivatives . Additionally, the inclusion compound of a related epoxy ketone with chloroform indicates potential reactivity with chlorinated solvents . These studies provide a foundation for understanding the potential chemical reactions that "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" might undergo.
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystal conformations of related compounds have been reported, which can be indicative of the stability and solid-state behavior of "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" . The chemical properties, including the types of intermolecular interactions, are crucial for understanding the compound's solubility, reactivity, and potential applications . For instance, the presence of hydrogen bonds and van der Waals contacts in the crystal structures of similar compounds suggests that "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" may also exhibit such interactions, influencing its physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Serendipitous Synthesis of Oligo(6-vinylsilyl-5-silacyclohepta-1,3-diene)s : A study explored the reaction of 1,4-dilithiotetraphenylbutadiene with excess vinyltrichlorosilane, leading to the production of a dimethoxy derivative. This work contributes to the understanding of complex silane-based polymer synthesis, showcasing the intricate reactions possible with chloro and dimethoxy-functionalized compounds (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).
Kinetics Study of Oxidation of Lignin Model Compounds : Research on the oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide under simulated bleaching conditions provides insights into the chlorination and oxidation reactions, potentially informing the development of more efficient and less environmentally impactful bleaching processes in the pulp and paper industry (Shuangxi Nie et al., 2014).
An Axially Chiral 1,2‐diketone : The study of 1-(3,4-dimethoxyphenyl)propane-1,2-dione highlights its structural properties, which could be relevant for understanding molecular chirality and its implications for synthetic chemistry and material science applications (J. Hartung et al., 2004).
Complete Chemical Shift Assignment and Molecular Modeling : Research into chromene derivatives suggests potential applications in drug discovery, particularly as DNA intercalators for anticancer drug development. This underscores the relevance of chloro and dimethoxy-functionalized compounds in medicinal chemistry (Priscila Ivo Rubim de Santana et al., 2020).
Materials Science and Environmental Applications
Inhibition Performances of Spirocyclopropane Derivatives : A study on the corrosion inhibition properties of certain compounds for mild steel in HCl suggests potential applications of chloro and dimethoxyphenyl-substituted compounds in developing environmentally friendly corrosion inhibitors, which is crucial for protecting industrial infrastructure (M. Chafiq et al., 2020).
Synthesis and Characterization of Phthalocyanines : The preparation of phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin demonstrates their utility in creating novel materials for electrochromic devices and other electronic applications, reflecting the versatility of chloro and dimethoxy-functionalized compounds in materials science (Seda Güreli Feridun et al., 2019).
Propiedades
IUPAC Name |
7-chloro-1-(3,4-dimethoxyphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO3/c1-18-14-9-8-12(11-15(14)19-2)13(17)7-5-3-4-6-10-16/h8-9,11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUQTCKXQNAIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645201 | |
| Record name | 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane | |
CAS RN |
898786-81-7 | |
| Record name | 7-Chloro-1-(3,4-dimethoxyphenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















